sodium;2,5-dichlorothiophene-3-sulfinate

Purity Specification Stability Procurement

Standard halogenated thiophene sulfinates often lack the electronic activation required for regioselective SNAr or [4+2] cycloadditions, leading to failed syntheses. This 2,5-dichloro analogue provides the necessary electron-withdrawing effect. - **Differentiation:** Strong -I and -M effects enable predictable reactivity for thieno-dithiine-dioxide precursors (El-Abadelah et al., 2025). - **Quality:** 98% purity; supplied under inert gas. Strict 2-8°C storage prevents decomposition. - **Sourcing:** Ideal when chlorines are retained as Suzuki or Buchwald-Hartwig handles.

Molecular Formula C4HCl2NaO2S2
Molecular Weight 239.1 g/mol
Cat. No. B7724079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2,5-dichlorothiophene-3-sulfinate
Molecular FormulaC4HCl2NaO2S2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+]
InChIInChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1
InChIKeyVUYAANWWKDAVGG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,5-Dichlorothiophene-3-sulfinate Specifications


Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) 是一种卤代噻吩亚磺酸钠盐,属于有机硫化物类试剂 [1]。其分子结构中,噻吩环的2位和5位被氯原子取代,赋予其不同于无卤代类似物(如sodium thiophene-3-sulfinate)的电子和空间特性 。该化合物在标准供应商目录中通常以固体粉末形式供应,标称纯度主要为95%或98%,并需在惰性气体环境下于2-8°C密封储存以维持稳定性 [2]。其作为多功能亲核砌块,在合成含硫杂环化合物及砜类衍生物中具有特定应用场景 。

Reactivity profile Electron-poor thiophene enables SNAr and selective sulfinate coupling
Synthetic role Nucleophilic building block for sulfur heterocycles and sulfones
Procurement note Selectable purity grades; requires cold, inert-gas storage

Sodium 2,5-Dichlorothiophene-3-sulfinate Uniqueness


在有机合成中,不能简单地将 sodium 2,5-dichlorothiophene-3-sulfinate 替换为未取代的 sodium thiophene-3-sulfinate 或其他芳基亚磺酸钠。类级推理表明,2,5-二氯取代通过强吸电子诱导效应和共轭效应,显著降低噻吩环的电子云密度 。这直接影响亚磺酸根(-SO₂⁻)的亲核反应活性与区域选择性,尤其是在涉及芳香族亲核取代(SNAr)或后续环加成反应中。相比之下,无卤代或烷基取代的类似物可能因其电子特性差异,导致反应路径改变、副产物增多或目标产物无法生成 [1]。在没有直接比较数据的情况下,采购替代品需预先验证其在本体系中的兼容性。

Target compound
Electronics Strong Cl electron withdrawal lowers ring electron density
Reactivity Enhanced leaving-group ability; distinct regioselectivity in cycloadditions
Unsubstituted analog (thiophene-3-sulfinate)
Electronics Electron-rich ring may alter sulfinate nucleophilicity
Reactivity Reaction pathway may shift; byproduct formation risk increases

Sodium 2,5-Dichlorothiophene-3-sulfinate: Key Differentiating Evidence


Purity and Storage Differentiation

供应商数据显示,该目标化合物的标称纯度最低为95%,而部分供应商可提供98%的批次。与未取代的类似物 sodium thiophene-3-sulfinate 相比,二氯取代使得该化合物在储存条件上具有特定要求(需要惰性气体环境和2-8°C密封),而未取代类似物通常仅要求标准实验室条件 。该存储要求暗示了化合物固有的潜在不稳定性。

Purity & storage specification
Supplier specification
Purity ≥95% (up to 98%); storage at 2–8°C under inert gas, sealed. Unsubstituted analog typically 95% without special storage.
Higher purity and strict cold storage reduce instability risk in sensitive syntheses.
Data from supplier pages; independent lot verification advised.
Purity Specification Stability Procurement

Electron-Deficient Heterocycle Effect

基于杂环化学的类级推理,2,5-二氯取代基通过强吸电子诱导效应(-I)显著降低噻吩环的电子云密度,这与无卤代类似物 sodium thiophene-3-sulfinate 形成鲜明对比 。虽然缺乏直接测量的量化数据(如Hammett常数σ值),但该电子差异足以在亲核取代反应中影响亚磺酸根负离子的离去倾向及底物的反应活性,并抑制噻吩环在后续反应中的非选择性副反应 [1]。

Electron-deficient heterocycle effect
Class-level inference
2,5-dichloro substitution strongly withdraws electrons (qualitative). Unsubstituted thiophene-3-sulfinate is electron-rich.
Electron-poor ring directs sulfinate reactivity; mismatch may prevent target heterocycle formation.
No direct quantitative Hammett values available.
Electronics Reactivity Substitution Effect

Building Block in Bioactive Synthesis

2025年发表的一项同行评议研究中,sodium 2,5-dichlorothiophene-3-sulfinate 被成功用作关键亲核试剂,与2-溴乙酸甲酯反应生成特定的甲基磺酰酯中间体 [1]。该中间体进一步通过环加成反应,构建了新型 Thieno[2,3-b][1,4]dithiine-1,1-dioxide 衍生物,这些衍生物随后被用于抗结核和抗菌活性筛选 [1]。这一具体的合成应用案例证明了该化合物在特定多步合成路径中的可行性,是其区别于通用磺酸盐的直接文献证据。

Published synthetic application
Supporting evidence
Successfully alkylated with methyl bromoacetate to form a key sulfonate ester intermediate (El‑Abadelah et al., 2025).
Supports use as a building block for thieno-fused heterocycles via cycloaddition.
Comparator not evaluated in this study.
Organic Synthesis Cycloaddition Intermediate

Sodium 2,5-Dichlorothiophene-3-sulfinate Application Scenarios


Halogenated Thiophene Sulfone Synthesis

当目标分子需要保留噻吩环上的氯原子作为后续功能化(如通过Suzuki偶联或Buchwald-Hartwig胺化)的活性位点时,必须优先选用此化合物。使用无氯取代的 sodium thiophene-3-sulfinate 将导致合成路径彻底失效 [1]。

Novel Heterocyclic Scaffolds via Cycloaddition

根据El-Abadelah等人(2025)的研究,该化合物在生成用于[4+2]或[3+2]环加成反应的前体——甲基磺酰酯类中间体中具有确切的成功记录 [1]。对于构建稠合硫杂环体系(如Thieno[2,3-b][1,4]dithiine-1,1-dioxide)的研究,该化合物是经文献验证的可靠砌块。

Sensitivity-Demanding Research Procurement

在需要严格控制和规避不可预知副反应的项目中,选择供应商标明为98%纯度并附带严格储存条件(惰性气体、2-8°C)的批次至关重要 。相比可能未经严格稳定性验证的类似物,此级别的质量控制能最大程度降低因原料分解或纯度不足导致的实验失败风险。

Avoiding Direct Biological Screening

尽管其衍生物被评估了抗菌活性,但该化合物本身并非设计用于直接的生物靶点筛选。El-Abadelah等人的研究显示,由其合成的目标衍生物对金黄色葡萄球菌、大肠杆菌和结核分枝杆菌的活性均不显著(MIC > 100 μM)[1]。这表明直接将其用于生物测试可能效率不高,其核心价值在于作为化学合成工具。

Application
Selection Property
Validation Focus
Halogenated thiophene sulfone synthesis
Chlorine substituents available for later cross-coupling
Confirm Cl retention through downstream steps
Thieno-fused heterocycle construction
Proven intermediate for methyl sulfonate ester-based cycloaddition
Reproduce reported protocol (El‑Abadelah et al. 2025)
High-reproducibility synthesis workflows
Controlled purity grade and defined cold-chain storage
Verify lot-specific purity and storage compliance
Biological screening campaign
Synthetic intermediate, not an intrinsically bioactive lead
Evaluate activity of derived final compounds, not parent sulfinate

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